![molecular formula C16H13ClN2O2 B1370959 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole CAS No. 936497-78-8](/img/structure/B1370959.png)
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Scientific Research Applications
Synthesis of Novel Macrocycles
A study by Özer and Dürüst (2022) demonstrated the successful synthesis of novel macrocyclic compounds incorporating the 1,2,4-oxadiazole group. This research highlights the potential of using 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole as a building block in creating complex macrocyclic structures with potential applications in various fields, including material science and pharmaceuticals (Özer & Dürüst, 2022).
Antifungal Activity
Nimbalkar et al. (2016) synthesized a series of compounds utilizing 1,3,4-oxadiazole derivatives, showing promising antifungal activity against several fungal pathogens. This indicates the potential use of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in developing antifungal agents (Nimbalkar et al., 2016).
Novel Condensing Agent for Polymer Synthesis
Saegusa, Watanabe, and Nakamura (1989) explored the use of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a novel condensing agent for synthesizing polymers. This study implies that derivatives of 1,2,4-oxadiazole like 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole could be valuable in polymer chemistry (Saegusa, Watanabe, & Nakamura, 1989).
Anticonvulsant Agents
Zarghi et al. (2008) designed and synthesized a series of 1,3,4-oxadiazole derivatives as anticonvulsant agents. The study indicates the therapeutic potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in the treatment of convulsive disorders (Zarghi et al., 2008).
Amidine Precursor and Protecting Group
Bolton et al. (1995) identified 5-benzyloxy-1,2,4-oxadiazoles as useful precursors and protecting groups for amidine moieties. This research suggests the utility of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in synthetic chemistry, particularly in the formation and protection of amidine structures (Bolton et al., 1995).
Antimalarial Agents
Research by Hutt, Elslager, and Werbel (1970) on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles revealed significant antimalarial activity in mice. This indicates the potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole derivatives in developing new antimalarial drugs (Hutt, Elslager, & Werbel, 1970).
Benzodiazepine Receptor Agonists
Faizi et al. (2012) synthesized new derivatives of 1,3,4-oxadiazole as benzodiazepine receptor agonists. Their findings suggest the possibility of using 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in developing compounds with psychoactive properties (Faizi et al., 2012).
Antibacterial Activity
Rai et al. (2010) conducted a study on novel 1,2,4-oxadiazole derivatives showing significant antibacterial activity. This highlights the potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in the development of new antibacterial agents (Rai et al., 2010).
Future Directions
The future directions in the research of 1,2,4-oxadiazoles include the design of new chemical entities with potential anti-infective activity . The development of novel 1,2,4-oxadiazole-based drugs involves structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
properties
IUPAC Name |
5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZOMXBWWIIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182393 |
Source


|
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole | |
CAS RN |
936497-78-8 |
Source


|
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936497-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


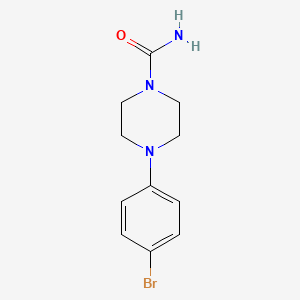


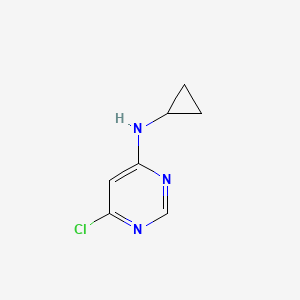
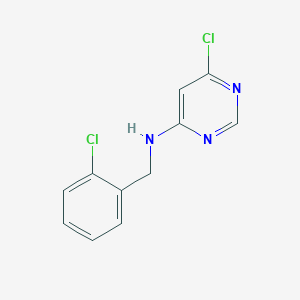
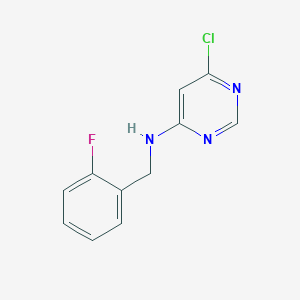
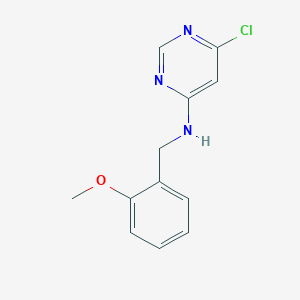
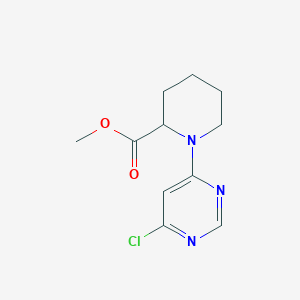
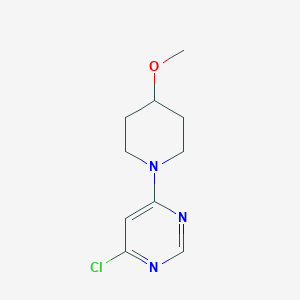
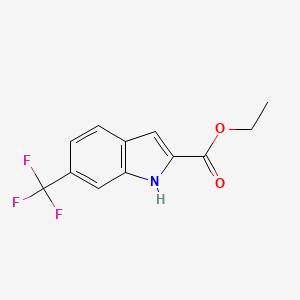
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)